molecular formula C20H27N3O2S B2787312 1-(azepan-1-yl)-2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)ethanone CAS No. 899955-71-6

1-(azepan-1-yl)-2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)ethanone

Cat. No.: B2787312
CAS No.: 899955-71-6
M. Wt: 373.52
InChI Key: YAHKRKWLUBLEAB-UHFFFAOYSA-N
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Description

This compound features a central ethanone moiety flanked by two distinct heterocyclic systems: (1) an azepane (7-membered amine ring) at the 1-position and (2) a substituted imidazole at the 2-position via a thioether linkage. The imidazole ring is further modified with a hydroxymethyl group at C5 and a 4-methylbenzyl group at N1.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-16-6-8-17(9-7-16)13-23-18(14-24)12-21-20(23)26-15-19(25)22-10-4-2-3-5-11-22/h6-9,12,24H,2-5,10-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHKRKWLUBLEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N3CCCCCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Ethanone-Thioether-Heterocycle Framework

  • 1-(4-Hydroxyphenyl)-2-((heteroaryl)thio)ethanones (): These compounds share the ethanone-thioether-heterocycle backbone but replace the azepane with a 4-hydroxyphenyl group and vary the heterocycle (e.g., benzothiazole, oxazole).
  • 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones (): Here, a tetrazole replaces the imidazole, and piperidine (6-membered amine) substitutes azepane. The smaller piperidine ring may limit steric bulk but reduce membrane permeability compared to azepane .

Imidazole-Based Derivatives

  • Sertaconazole (): A clinically used antifungal agent with a 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone core. The dichlorophenyl group enhances lipophilicity, while the benzo[b]thienylmethyl ether improves antifungal breadth. The target compound’s hydroxymethyl group may confer better aqueous solubility but less membrane penetration than sertaconazole’s chloro substituents .
  • 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone (): A simpler analog lacking the azepane and thioether groups. Its reduced complexity correlates with lower synthetic difficulty but narrower bioactivity .

Substituent Effects

  • Hydroxymethyl vs.
  • 4-Methylbenzyl vs. Aryl Groups : The 4-methylbenzyl substituent at N1 of the imidazole provides moderate lipophilicity, balancing solubility and membrane permeability. This contrasts with ’s aryl-tetrazole derivatives, where bulkier aryl groups may hinder target access .

Pharmacological and Physicochemical Properties

Antifungal Activity

  • Sertaconazole (): Exhibits broad-spectrum antifungal activity due to its dichlorophenyl and benzo[b]thienyl groups. The target compound’s hydroxymethyl and azepane moieties may shift activity toward hydrophilic or enzymatic targets (e.g., carbonic anhydrase inhibition, as seen in ’s analogs) .
  • Lipophilicity (LogP) : The target compound’s calculated LogP (~2.5–3.0) is lower than sertaconazole’s (~4.5) due to the hydroxymethyl group, suggesting reduced tissue penetration but improved solubility .

Data Table: Key Comparisons

Property Target Compound Sertaconazole () 1-(4-Chlorophenyl)-2-(imidazol-1-yl)ethanone ()
Core Structure Ethanone-thioether-imidazole-azepane Ethanone-imidazole-dichlorophenyl Ethanone-imidazole-chlorophenyl
Key Substituents Azepane, hydroxymethyl, 4-methylbenzyl Benzo[b]thienyl, dichlorophenyl Chlorophenyl
LogP (Predicted) ~2.5–3.0 ~4.5 ~3.0
Synthetic Complexity High (multiple heterocycles, thioether) Moderate (oxime ether formation) Low
Bioactivity Focus Enzyme inhibition, moderate antifungal Broad-spectrum antifungal Limited, niche applications

Q & A

Q. Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR identify regiochemistry of the imidazole ring and confirm thioether bond formation. For example, the thioether CH₂ group typically appears as a singlet at δ ~4.2–4.5 ppm .
  • Mass spectrometry (HRMS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragments, distinguishing between structural isomers .
  • X-ray crystallography : Single-crystal diffraction (using SHELX programs ) resolves absolute configuration and bond angles, particularly for the azepane and imidazole moieties.

What strategies are recommended for analyzing contradictory bioactivity data across studies?

Q. Methodological Answer :

  • Control experiments : Verify compound purity (HPLC >95%) and exclude solvent residues (e.g., DMF) that may interfere with assays .
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to normalize activity metrics .
  • SAR analysis : Compare analogs (e.g., replacing 4-methylbenzyl with phenyl or p-fluorobenzyl) to isolate substituent effects on activity .

How can computational methods guide the design of derivatives with improved target binding?

Q. Methodological Answer :

  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with targets (e.g., COX-2 or kinase enzymes). Focus on hydrogen bonding with the hydroxymethyl group and hydrophobic interactions with the azepane ring .
  • DFT calculations : Analyze electron density maps to predict reactive sites (e.g., sulfur in the thioether) for functionalization .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives with favorable binding kinetics .

What are the critical considerations for pharmacokinetic profiling of this compound?

Q. Methodological Answer :

  • Solubility : Use logP calculations (e.g., XLogP3) to predict lipophilicity. Adjust via salt formation (e.g., HCl) or co-solvents (e.g., PEG-400) for in vivo studies .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify major metabolites (e.g., hydroxylation at the azepane ring) .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, correlating with bioavailability .

How can structural modifications enhance selectivity against off-target receptors?

Q. Methodological Answer :

  • Fragment-based design : Replace 4-methylbenzyl with bulkier groups (e.g., naphthyl) to sterically hinder off-target binding .
  • Isosteric replacements : Substitute the thioether sulfur with sulfone or methylene to alter electronic properties and reduce non-specific interactions .
  • Proteomics screening : Use affinity chromatography or pull-down assays to map off-target binding partners, guiding rational modifications .

What experimental controls are essential in cytotoxicity assays to ensure data reliability?

Q. Methodological Answer :

  • Dose-response curves : Test concentrations from 0.1–100 µM, using triplicate wells and nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .
  • Mitochondrial toxicity : Include a resazurin assay to distinguish cytotoxic effects from metabolic interference .
  • Caspase activation : Measure caspase-3/7 activity (e.g., fluorogenic substrates) to confirm apoptosis-mediated cell death .

How can crystallographic data resolve discrepancies in reported bond lengths or angles?

Q. Methodological Answer :

  • High-resolution datasets : Collect diffraction data to ≤1.0 Å resolution using synchrotron radiation. Refine with SHELXL to minimize R-factor discrepancies.
  • Thermal ellipsoid analysis : Evaluate anisotropic displacement parameters to identify regions of dynamic disorder (e.g., flexible azepane ring) .
  • Comparative studies : Overlay structures with analogs (e.g., imidazole-thioether derivatives) to validate geometric deviations .

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